7-nitro-4aH-quinazolin-4-one
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Overview
Description
7-Nitro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-4aH-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex structures, pressure tube conditions with higher temperatures and longer reaction times may be required .
Industrial Production Methods: Industrial production methods often utilize metal-catalyzed pathways. For instance, a Cu(I)-catalyzed synthesis from 2-halobenzamides and aryl aldehydes involves C–N coupling, reductive amination, cyclization, and oxidation . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like SnCl2·2H2O.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: It can form complex heterocycles through cyclization reactions involving ortho-fluorobenzamides and amides.
Common Reagents and Conditions:
Oxidation: SnCl2·2H2O in ethanol.
Substitution: Cs2CO3 in dimethyl sulfoxide (DMSO).
Cyclization: Ortho-fluorobenzamides with amides in the presence of Cs2CO3.
Major Products:
Reduction: 7-amino-4aH-quinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
7-Nitro-4aH-quinazolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinazolin-4-one: A parent compound with similar biological activities but lacks the nitro group.
6-nitro-3(H)-quinazolin-4-one: Another nitro-substituted quinazolinone with antimicrobial properties.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
Uniqueness: The presence of the nitro group at the 7th position distinguishes it from other quinazolinones and contributes to its distinct biological activities .
Properties
Molecular Formula |
C8H5N3O3 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
7-nitro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4,6H |
InChI Key |
OOUTZIQVYCZSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=NC(=O)C21)[N+](=O)[O-] |
Origin of Product |
United States |
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